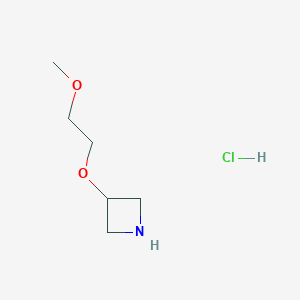

3-(2-Methoxyethoxy)azetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methoxyethoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-2-3-9-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBNIVPMQNPASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250371-77-8 | |

| Record name | 3-(2-methoxyethoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Methoxyethoxy)azetidine hydrochloride CAS 250371-77-8 properties

Part 1: Executive Summary & Strategic Utility

In the landscape of modern drug discovery, 3-(2-Methoxyethoxy)azetidine hydrochloride represents a high-value "sp³-rich" building block. It is not merely a reagent but a strategic scaffold used to modulate the physicochemical properties of lead compounds.

As drug development shifts away from flat, aromatic-heavy structures (which often suffer from poor solubility and high attrition rates), saturated heterocycles like azetidines have emerged as "privileged scaffolds."[1] This specific compound combines the conformational rigidity of the azetidine ring with the solubilizing, polar properties of a methoxyethoxy side chain.

Core Applications:

-

LogP Modulation: Lowers lipophilicity compared to carbocyclic analogs.

-

Bioisosterism: Acts as a contracted surrogate for pyrrolidines or piperidines, altering the vector of substituents.

-

Fragment-Based Drug Discovery (FBDD): Used as a polar "cap" to probe solvent-exposed pockets in kinases and GPCRs.

Part 2: Physicochemical Profile & Identity

The following data aggregates experimental and predicted properties essential for experimental planning.

Table 1: Chemical Identity & Properties[2]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 250371-77-8 |

| Molecular Formula | C₆H₁₃NO₂[2][3][4] · HCl |

| Molecular Weight | 167.63 g/mol |

| Appearance | White to off-white solid (Hygroscopic) |

| Solubility | Highly soluble in Water, Methanol, DMSO |

| Acidity (pKa) | ~10.5 (Calculated for conjugate base amine) |

| H-Bond Donors/Acceptors | 2 Donors (NH, HCl), 3 Acceptors (N, O, O) |

| Storage Conditions | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Technical Note: The hydrochloride salt form stabilizes the secondary amine, preventing oxidation and polymerization. Free-basing should be performed in situ or immediately prior to coupling reactions to maintain integrity.

Part 3: Structural Significance in Drug Design[6]

The "Azetidine Advantage"

The incorporation of this scaffold is driven by specific Structure-Activity Relationship (SAR) goals. The azetidine ring introduces significant ring strain (~26 kcal/mol) , which has two major effects:

-

Lower Basicity: The bond angles deviate from the ideal 109.5°, increasing the s-character of the nitrogen lone pair. This often lowers the pKa compared to pyrrolidines, potentially improving membrane permeability.

-

Rigidification: The 4-membered ring restricts the conformational freedom of the attached ether side chain, reducing the entropic penalty upon binding to a protein target.

The Ether Side Chain

The 2-methoxyethoxy tail serves a dual purpose:

-

Solubility Handle: The oxygen atoms act as weak Lewis bases, engaging in hydrogen bonding with water, thereby improving the aqueous solubility of the final drug candidate.

-

Metabolic Stability: Unlike simple alkyl chains, the ether linkage is generally resistant to rapid oxidative metabolism (CYP450), prolonging half-life.

Part 4: Synthetic Methodologies

While specific proprietary process data is often protected, the synthesis of this compound follows a robust, self-validating logic derived from standard azetidine chemistry.

Representative Synthetic Pathway

The most reliable route involves the functionalization of N-protected 3-hydroxyazetidine, followed by deprotection.

Protocol: Preparation from N-Boc-3-hydroxyazetidine

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: N-Boc-3-hydroxyazetidine, Sodium Hydride (NaH), 1-Bromo-2-methoxyethane.

-

Solvent: Anhydrous DMF or THF.

-

Procedure:

-

Cool solution of N-Boc-3-hydroxyazetidine in DMF to 0°C.

-

Add NaH (1.2 equiv) portion-wise. Allow H₂ evolution to cease (formation of alkoxide).

-

Add 1-Bromo-2-methoxyethane dropwise.

-

Warm to room temperature and stir for 12–16 hours.

-

Checkpoint: Monitor via TLC/LCMS for disappearance of starting alcohol.

-

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate (N-Boc-3-(2-methoxyethoxy)azetidine) in minimal dry dioxane or DCM.

-

Add 4M HCl/Dioxane (excess, ~5-10 equiv) at 0°C.

-

Stir at room temperature for 2–4 hours. The product often precipitates.

-

Isolation: Filter the solid or concentrate under reduced pressure. Triturate with diethyl ether to remove organic impurities.

-

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of synthesis and application.

Figure 1: Step-wise synthetic logic for the production and utilization of CAS 250371-77-8.

Part 5: Handling, Safety & Stability

Safety Profile (GHS Classification):

-

Signal Word: Warning

Handling Protocols:

-

Hygroscopy Management: The HCl salt attracts moisture. Weigh quickly in ambient air or, preferably, inside a desiccator/glovebox. Store in tightly sealed vials with desiccants.

-

Free-Basing: If the free amine is required, treat the HCl salt with solid K₂CO₃ in MeCN or suspend in DCM and wash with saturated NaHCO₃. Use the free base immediately as azetidines can degrade (ring-opening) upon prolonged storage in basic, nucleophilic solvents.

-

Reaction Monitoring: Azetidines lack strong UV chromophores. Use Ninhydrin or Potassium Permanganate (KMnO₄) stains for TLC visualization.

Part 6: Medicinal Chemistry Decision Logic

When should a researcher select 3-(2-Methoxyethoxy)azetidine over other amines?

Figure 2: SAR Decision Tree illustrating the strategic selection of the methoxyethoxy-azetidine scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17817373, this compound. Retrieved from [Link]

-

Lowe, D. (2019). Azetidines in Medicinal Chemistry.[8] Science Translational Medicine (General commentary on azetidine utility). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 250371-77-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound 97% | CAS: 250371-77-8 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. chemrxiv.org [chemrxiv.org]

The Azetidine Scaffold: A Technical Guide to its Strategic Application in Medicinal Chemistry

Executive Summary

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery. Its unique conformational rigidity, born from significant ring strain, offers medicinal chemists a powerful tool to imbue drug candidates with favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of azetidine-based building blocks, from their synthesis to their strategic deployment in drug design, intended for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and examine case studies of successful azetidine-containing drugs to illustrate the tangible impact of this versatile scaffold.

The Azetidine Moiety: A Constrained Scaffold with Unique Advantages

Azetidines occupy a unique chemical space between the highly strained and reactive aziridines and the more flexible five-membered pyrrolidines.[1][2] This intermediate ring strain of approximately 25.4 kcal/mol is the primary driver of their distinct properties.[1] The inherent rigidity of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[3][4][5]

The introduction of an azetidine moiety into a molecule can significantly influence its properties:

-

Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[3][6]

-

Enhanced Aqueous Solubility: The polar nitrogen atom within the constrained ring can improve a molecule's solubility, a critical factor for oral bioavailability.[3][4]

-

Novel Chemical Space and Exit Vectors: The three-dimensional nature of the azetidine scaffold provides unique exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space and optimization of interactions with target proteins.[4][7]

-

Bioisosteric Replacement: Azetidines are frequently employed as bioisosteres for other cyclic amines like piperidine and pyrrolidine, as well as for acyclic fragments.[3][8][9] This substitution can lead to improved pharmacokinetic and pharmacodynamic profiles.[3][10]

Synthetic Strategies for Accessing Azetidine Building Blocks

The successful incorporation of azetidines into drug discovery programs has been fueled by the development of robust and versatile synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization: The Workhorse of Azetidine Synthesis

One of the most common and reliable methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[3][11] This approach relies on the formation of a carbon-nitrogen bond to close the four-membered ring.

The Couty synthesis provides an efficient route to enantiopure azetidines from readily available β-amino alcohols.[12][13][14][15] The key to this method is the introduction of an electron-withdrawing group on the nitrogen, which facilitates the crucial 4-exo-trig ring closure.

Experimental Protocol: Couty Azetidine Synthesis of N-Aryl-2-cyanoazetidines [12]

This protocol outlines the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols. The causality behind the choice of reagents is as follows: copper-catalyzed N-arylation provides a robust method for forming the C-N bond, N-cyanomethylation introduces the necessary electron-withdrawing group to facilitate cyclization, and the one-pot mesylation/ring closure is an efficient final step.

Step 1: Copper-Catalyzed N-Arylation

-

To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent such as toluene, add the aryl halide (1.1 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: N-Cyanomethylation

-

Dissolve the N-aryl-β-amino alcohol (1.0 equiv) in a polar aprotic solvent like acetonitrile.

-

Add a base (e.g., K₂CO₃, 2.0 equiv) and chloroacetonitrile (1.5 equiv).

-

Stir the mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture and concentrate the filtrate. The crude product can often be used in the next step without further purification.

Step 3: One-Pot Mesylation and Ring Closure

-

Dissolve the N-aryl-N-cyanomethyl-β-amino alcohol (1.0 equiv) in a chlorinated solvent such as dichloromethane.

-

Cool the solution to 0 °C and add a tertiary amine base (e.g., triethylamine, 2.0 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Add a strong base, such as potassium tert-butoxide (2.0 equiv), and continue stirring at room temperature for 4-6 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final azetidine product by column chromatography.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions between imines and alkenes offer a direct route to the azetidine core.[9][11] Recent advances, including the use of visible-light-mediated aza-Paternò-Büchi reactions, have expanded the scope and utility of this approach.[1][16]

Conceptual Workflow: Aza-Paternò-Büchi Reaction

Caption: A conceptual workflow for the visible-light-mediated aza-Paternò-Büchi reaction.

Synthesis of Key Azetidine Building Blocks

(S)-Azetidine-2-carboxylic acid is a naturally occurring, non-proteinogenic amino acid and a valuable chiral building block.[3][17] An efficient synthesis can be achieved from γ-butyrolactone.[18] Another established route involves the cyclization of a malonic ester derivative.[17][19]

Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid via Malonic Ester Intermediate [17][19]

This protocol leverages a chiral auxiliary to control stereochemistry and a robust cyclization to form the azetidine ring.

Step 1: Formation of the Aminomalonate

-

React dimethyl malonate with a suitable nitrogen source, such as an N-protected aminating agent, in the presence of a base to form the corresponding aminomalonate.

-

Introduce a chiral auxiliary, for example, (S)-(-)-α-methylbenzylamine, via reductive amination to establish the desired stereocenter.

Step 2: Azetidine Ring Formation

-

To a solution of the chiral dimethyl aminomalonate (1.0 equiv) in DMF, add 1,2-dibromoethane (1.5 equiv) and cesium carbonate (2.0 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours. The cesium carbonate acts as a base to deprotonate the amine, which then undergoes intramolecular nucleophilic substitution to form the azetidine ring.

-

Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting dimethyl azetidine-2,2-dicarboxylate by column chromatography.

Step 3: Krapcho Decarboxylation

-

Heat the dimethyl azetidine-2,2-dicarboxylate in a polar aprotic solvent (e.g., DMSO) with a salt (e.g., NaCl) and a small amount of water.

-

This reaction selectively removes one of the ester groups, yielding a mixture of diastereomeric monoesters. The chiral auxiliary directs the preferential formation of the desired (2S)-isomer.

Step 4: Hydrolysis and Deprotection

-

Perform a lipase-catalyzed hydrolysis on the mixture of monoesters. The enzyme will selectively hydrolyze the desired (2S)-ester.

-

Separate the resulting carboxylic acid from the unreacted ester.

-

Remove the chiral auxiliary and any protecting groups via hydrogenolysis or acidic treatment to yield enantiomerically pure (S)-azetidine-2-carboxylic acid.

3,3-Disubstituted azetidines are of particular interest as they introduce a quaternary center, further increasing the three-dimensionality of the scaffold.[20][21][22] A modular synthesis can be achieved using azetidinylation reagents.[9][21]

Experimental Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines [9][21]

This protocol outlines a general procedure for the synthesis of azetidinyl trichloroacetimidates, which are effective reagents for the azetidinylation of various nucleophiles.

Step 1: Synthesis of Azetidinyl Trichloroacetimidate

-

To a solution of N-Boc-3-hydroxy-3-arylazetidine (1.0 equiv) in a suitable solvent like dichloromethane, add trichloroacetonitrile (1.5 equiv).

-

Add a catalytic amount of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv).

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the azetidinyl trichloroacetimidate.

Step 2: Azetidinylation of Nucleophiles

-

Dissolve the azetidinyl trichloroacetimidate (1.0 equiv) and the desired nucleophile (e.g., an indole or a thiol, 1.2 equiv) in an appropriate solvent.

-

Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.2 equiv) at a low temperature (e.g., -78 °C).

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction and perform an aqueous work-up.

-

Purify the 3,3-disubstituted azetidine product by column chromatography.

Azetidines in Action: Case Studies of Approved Drugs

The successful application of the azetidine scaffold is evident in several marketed drugs, where its incorporation has led to significant improvements in efficacy, selectivity, and pharmacokinetic properties.[6][7]

Quantitative Data for Key Azetidine-Containing Drugs

| Drug Name | Therapeutic Area | Target(s) | Potency (IC₅₀) | Citation(s) |

| Baricitinib | Rheumatoid Arthritis, COVID-19 | JAK1, JAK2 | 5.9 nM (JAK1), 5.7 nM (JAK2) | [1][2][16][23][24] |

| Cobimetinib | Melanoma | MEK1 | 4.2 nM | [25][26] |

| Azelnidipine | Hypertension | L-type Calcium Channels | Long-lasting antihypertensive effect | [6][8][27] |

| Sarolaner | Veterinary Ectoparasiticide | GABA and Glutamate-gated chloride channels | LC₈₀ = 0.3 µg/mL (fleas), LC₁₀₀ = 0.003 µg/mL (ticks) | [28] |

Baricitinib: Targeting the JAK-STAT Pathway

Baricitinib is an orally available, selective inhibitor of Janus kinase (JAK) 1 and 2, approved for the treatment of rheumatoid arthritis and certain cases of COVID-19.[2][4][7][29][30] The azetidine moiety in baricitinib is crucial for its binding affinity and selectivity. The JAK-STAT signaling pathway is a key regulator of immune responses, and its dysregulation is implicated in autoimmune diseases.[4][7][29][31]

Signaling Pathway: Baricitinib Inhibition of JAK-STAT Signaling

Caption: Mechanism of action of Cobimetinib in the MAPK/ERK signaling pathway.

Azelnidipine: A Calcium Channel Blocker for Hypertension

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used to treat hypertension. [6][27][32][33][34][35][36]It selectively blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. [6][8][34][37]A key feature of azelnidipine is its long-lasting effect, which is attributed in part to the physicochemical properties imparted by the azetidine moiety. [6]

Signaling Pathway: Azelnidipine's Action on L-type Calcium Channels

Caption: Mechanism of action of Azelnidipine on L-type calcium channels in vascular smooth muscle.

Sarolaner: An Ectoparasiticide for Veterinary Use

Sarolaner is an isoxazoline-class ectoparasiticide used in veterinary medicine to control flea and tick infestations in dogs. [3][11][28][38][39]Its mechanism of action involves the blockade of ligand-gated chloride channels (GABA and glutamate receptors) in the nervous system of invertebrates. [3][11][38][39]The spiro-azetidine moiety is a key structural feature of sarolaner. [28]

Experimental Protocol: Electrophysiology Assay for Sarolaner's Mechanism of Action [38] This protocol is designed to confirm the inhibitory effect of Sarolaner on GABA-gated chloride channels in parasite neurons.

Objective: To measure the inhibitory effect of Sarolaner on GABA-elicited currents in cells expressing parasite-specific ion channels.

Materials:

-

Cell line expressing the target parasite GABA-gated chloride channels (e.g., CHO-K1 cells stably expressing cat flea RDL genes).

-

Patch-clamp electrophysiology setup.

-

GABA solution.

-

Sarolaner solution at various concentrations.

-

Appropriate cell culture and recording solutions.

Procedure:

-

Culture the cells expressing the parasite ion channels under appropriate conditions.

-

Prepare a single cell for whole-cell patch-clamp recording.

-

Establish a baseline current by applying a solution containing GABA to the cell. The opening of the chloride channels will generate a measurable inward current.

-

Introduce Sarolaner into the perfusion system in the presence of GABA.

-

Record the change in the GABA-elicited current. A reduction or complete inhibition of the current in the presence of Sarolaner demonstrates its blocking effect on the channel.

-

Perform dose-response experiments by applying different concentrations of Sarolaner to determine its potency (IC₅₀).

Conclusion: The Future of Azetidines in Drug Discovery

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint and favorable physicochemical properties provides a reliable strategy for enhancing the drug-like characteristics of new chemical entities. As synthetic methodologies continue to evolve, providing access to an even greater diversity of functionalized azetidine building blocks, the role of this remarkable four-membered heterocycle in the development of next-generation therapeutics is set to expand further. For researchers and drug development professionals, a deep understanding of azetidine chemistry and its strategic application will be crucial for unlocking new therapeutic possibilities.

References

- Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Mughal, H., & Szostak, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

- Sarolaner: A Technical Guide for Researchers. (n.d.). BenchChem.

- Baricitinib: From Rheumatoid Arthritis to COVID‐19. (n.d.). PMC.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.

- What is the mechanism of action of Baricitinib? (2025, March 7). Patsnap Synapse.

- Sarolaner Use in Dogs. (2020, February 17). Today's Veterinary Practice.

- Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway. (n.d.). Frontiers.

- Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel. (n.d.). PMC.

- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.

- Sarolaner. (n.d.). Inxight Drugs.

- Schematic illustration of JAK/STAT signaling and its inhibition with baricitinib. (n.d.). ResearchGate.

- Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells. (2019, October 18). PubMed.

- Baricitinib. (n.d.). Inxight Drugs.

- Adverse Effects of Acute Baricitinib Exposure on the JAK/STAT Signaling Pathway and Neural Behavior in Adult Japanese Medaka. (n.d.). KURENAI.

- McTier, T. L., et al. (2016, May 30). Discovery of sarolaner: A novel, Orally administered, broad-spectrum, Isoxazoline ectoparasiticide for dogs. Veterinary Parasitology.

- A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors. (n.d.). PMC.

- Cobimetinib. (2025, April 9). NCI - Division of Cancer Treatment and Diagnosis.

- Baricitinib (LY3009104). (2024, May 22). Selleck Chemicals.

- What is Azelnidipine used for? (2024, June 14). Patsnap Synapse.

- Wang, X.-R., & Zhang, Y. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Efficient Route to (S)-Azetidine-2-carboxylic Acid. (n.d.). Oxford Academic.

- A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. (n.d.). MDPI.

- Cobimetinib (GDC-0973). (n.d.). MedChemExpress.

- Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). Scientific.Net.

- Azelnidipine. (n.d.). PubMed.

- The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle. (2006, November 15). PubMed.

- Cobimetinib (GDC-0973). (2024, May 22). Selleck Chemicals.

- Azetidine synthesis. (n.d.). Organic Chemistry Portal.

- Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. (2025, October 8). PMC.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.

- Wang, X.-R., & Zhang, Y. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Efficient Route to (S)-Azetidine-2-carboxylic Acid. (2005, January 1). Oxford Academic.

- The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer. (2016, April 26). Frontiers.

- Wang, X.-R., & Zhang, Y. (2025, August 10). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate.

- Couty's azetidine synthesis. (n.d.). Wikipedia.

- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005, October 28). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Figshare.

- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005, October 5). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.

- Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. (2024, June 25). MDPI.

- Azelnidipine. (n.d.). Slideshare.

- Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. (2022, August 13). PMC.

- Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction. (n.d.). PMC.

- Synthesis of 3,3-Diarylazetidines. (n.d.). CORE.

- Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. (2022, August 4). Cardiology and Therapy.

- cobimetinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Azelnidipine. (2025, August 8). ResearchGate.

- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.

- Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.

Sources

- 1. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]

- 2. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 5. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 7. Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 12. Azetidine synthesis [organic-chemistry.org]

- 13. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 14. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 23. BARICITINIB [drugs.ncats.io]

- 24. selleckchem.com [selleckchem.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. selleckchem.com [selleckchem.com]

- 27. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 29. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

- 30. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 31. researchgate.net [researchgate.net]

- 32. What is Azelnidipine used for? [synapse.patsnap.com]

- 33. Azelnidipine | PPTX [slideshare.net]

- 34. Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 35. d-nb.info [d-nb.info]

- 36. researchgate.net [researchgate.net]

- 37. Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. SAROLANER [drugs.ncats.io]

A Technical Guide to 3-Substituted Azetidine Derivatives for Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development, offering distinct advantages over traditional high-throughput screening (HTS).[1] This guide delves into the strategic application of 3-substituted azetidine derivatives within the FBDD paradigm. Azetidines, as strained four-membered saturated heterocycles, offer a unique combination of properties—including increased sp³ character, improved aqueous solubility, and novel three-dimensional exit vectors—that make them highly attractive scaffolds in modern medicinal chemistry.[2][3][4] We will explore the rationale for their use, provide detailed methodologies for the synthesis of azetidine-based fragment libraries, and outline a comprehensive biophysical screening cascade designed to identify and validate promising hits. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold to tackle challenging biological targets.

The Rationale: Why 3-Substituted Azetidines in FBDD?

The selection of a fragment library's core scaffolds is a critical determinant of an FBDD campaign's success. While traditional fragment libraries often focus on aromatic systems, there is a growing impetus to explore sp³-rich, three-dimensional structures to access novel chemical space and improve physicochemical properties.[5] Azetidines have emerged as a superior choice for several compelling reasons.

1.1. Physicochemical Advantages over Traditional Scaffolds

The azetidine ring is not merely a smaller homolog of more common heterocycles like pyrrolidine or piperidine; its inherent ring strain and compact nature confer a distinct set of properties.[2]

-

Improved Solubility: The nitrogen atom in the azetidine ring is a good hydrogen bond acceptor, and the scaffold's polarity generally leads to improved aqueous solubility compared to more lipophilic carbocyclic or larger heterocyclic counterparts.[6] This is a crucial advantage in FBDD, where high fragment concentrations are often required for reliable detection of weak binding affinities.[7]

-

Metabolic Stability: The azetidine ring often enhances metabolic stability.[2] It can serve as a bioisosteric replacement for more metabolically labile groups, reducing the likelihood of rapid clearance in downstream studies.[8]

-

Reduced Lipophilicity: Compared to larger saturated rings, the compact azetidine scaffold helps control molecular weight and lipophilicity (LogP), key parameters of the "Rule of Three" that governs ideal fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[7][9]

1.2. Structural and Vectorial Benefits

The true power of the 3-substituted azetidine lies in its structural rigidity and the well-defined exit vectors it presents for fragment elaboration.

-

Three-Dimensionality (3D): The non-planar, sp³-rich nature of the azetidine ring allows fragments to probe protein binding pockets in three dimensions more effectively than flat, aromatic fragments. This can lead to the discovery of novel binding modes and interactions.

-

Defined Exit Vectors: Substitution at the C3 position provides a precise vector for growing the fragment into an adjacent pocket, while the ring nitrogen at the 1-position offers an independent vector for modification.[10] This modularity is invaluable during the hit-to-lead optimization phase.

-

Bioisosteric Replacement: Azetidines are effective bioisosteres for a range of common functional groups and ring systems, including piperidines, pyrrolidines, and even gem-dimethyl groups.[3][11] This allows chemists to systematically modulate a molecule's properties while maintaining or improving its binding affinity.

The following table summarizes the comparative advantages of the azetidine scaffold.

| Property | Azetidine | Pyrrolidine/Piperidine | Phenyl |

| Dominant Geometry | 3D, Puckered | 3D, Flexible | 2D, Flat |

| Solubility (General) | High | Moderate to Low | Low |

| Lipophilicity (cLogP) | Low | Moderate to High | High |

| Metabolic Stability | Generally High | Variable, often labile | Variable |

| Exit Vector Rigidity | High | Moderate | High |

| Novelty in Chem. Space | High | Low | Low |

Synthesis of a 3-Substituted Azetidine Fragment Library

A successful FBDD campaign requires a high-quality, diverse library of fragments. The synthesis of 3-substituted azetidines can be approached systematically to generate a collection of compounds with varied steric and electronic properties at the C3 position. The following workflow outlines a robust and adaptable synthetic strategy starting from a commercially available precursor.

Workflow: Azetidine Library Synthesis

Experimental Protocol: Synthesis of a Representative N-Boc-3-aryl-3-hydroxyazetidine

This protocol describes the nucleophilic addition of an aryl Grignard reagent to N-Boc-3-azetidinone, a key step in generating the core scaffold.[12][13]

Materials:

-

N-Boc-3-azetidinone

-

Bromobenzene (or other aryl bromide)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere.

-

Add a solution of bromobenzene (1.1 eq) in anhydrous THF dropwise via an addition funnel. The reaction is exothermic and may require initial heating to initiate.

-

Stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding a solution of phenylmagnesium bromide. The causality here is the formation of a highly nucleophilic organometallic species required to attack the electrophilic ketone.

-

-

Nucleophilic Addition:

-

In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath. This cooling is critical to control the reaction's exothermicity and prevent side reactions.

-

Add the prepared Grignard reagent solution dropwise to the azetidinone solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-Boc-3-phenyl-3-hydroxyazetidine.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

The FBDD Cascade: From Library to Validated Hit

Screening fragments requires highly sensitive biophysical techniques capable of detecting weak binding interactions (typically in the high micromolar to millimolar range).[14][15] A tiered or cascaded approach is most efficient, using a high-throughput primary screen to identify initial binders, followed by more detailed orthogonal methods for validation and characterization.

FBDD Screening Cascade

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is an excellent choice for primary screening due to its speed, low protein consumption, and ability to provide real-time kinetic data.[16][17] It is a label-free technique that measures changes in the refractive index at a sensor surface as fragments in solution bind to a target protein immobilized on that surface.[16]

Protocol: SPR-Based Fragment Screening

-

Target Immobilization:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Immobilize the purified target protein onto the chip surface using a standard coupling chemistry (e.g., amine coupling). The causality is to create a stable, active surface of the target against which fragments can be tested. A reference flow cell is prepared in parallel (e.g., deactivated) to subtract non-specific binding signals.

-

-

Screening Execution:

-

Prepare fragment solutions in a running buffer matched precisely for DMSO concentration to avoid false positives from solvent effects.[18]

-

Inject the fragment solutions sequentially over the target and reference flow cells at a single high concentration (e.g., 200 µM).

-

Monitor the binding response (measured in Response Units, RU) in real time. A positive "hit" is identified by a response in the target cell that is significantly higher than the reference cell.

-

-

Data Analysis:

-

Hits are typically identified based on a threshold response level. The data provides a rapid "yes/no" answer to binding. The efficiency of SPR allows for the screening of thousands of fragments in a matter of days.[16]

-

Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and robust method for validating hits from a primary screen.[19] It is considered a gold standard because it can reliably detect very weak binding and provides information about the specific binding site on the protein, thus minimizing false positives.[20] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly informative.

Protocol: ¹H-¹⁵N HSQC-Based Hit Validation

-

Sample Preparation:

-

Prepare a sample of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer.

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.

-

-

Titration:

-

Add a small aliquot of the hit fragment (from the SPR screen) to the protein sample.

-

Acquire a second ¹H-¹⁵N HSQC spectrum.

-

-

Data Analysis:

-

Overlay the reference and titration spectra. If the fragment binds to the protein, specific peaks in the spectrum will shift. These are known as chemical shift perturbations (CSPs).[21]

-

Causality: The CSPs occur because the chemical environment of the nuclei near the binding site is altered upon fragment binding. By mapping these shifts onto the protein's structure (if known), the binding site can be identified.[21] This provides high confidence that the interaction is specific and not due to aggregation or other artifacts.[20] The magnitude of the shifts can also be used to estimate the binding affinity (Kd).[21]

-

| Technique | Primary Role | Throughput | Protein Consumption | Key Information Provided |

| SPR | Hit Finding | High | Low | Real-time binding, Yes/No binding |

| NMR | Hit Validation | Medium | High | Confirms binding, maps binding site, Kd |

| X-ray | Structural Biology | Low | High | Atomic-resolution 3D structure of complex |

Structural Elucidation: X-ray Crystallography

For validated hits, obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal.[22][23] This provides a precise, atomic-level map of the binding interactions, which is essential for guiding the rational, structure-based design of more potent compounds during hit-to-lead optimization.[24]

Protocol: Fragment Soaking for Crystallography

-

Crystal Preparation:

-

Generate high-quality crystals of the target protein (apo form). This is often the most challenging and rate-limiting step.[7]

-

-

Fragment Soaking:

-

Prepare a "soaking solution" containing the validated hit fragment at a high concentration (often 1-10 mM) in a cryoprotectant-containing buffer.

-

Transfer the protein crystals into this solution and allow them to incubate for a defined period (minutes to hours). The fragment diffuses into the crystal lattice and binds to the target protein.

-

-

Data Collection and Structure Solution:

-

Flash-cool the soaked crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure. The resulting electron density map should clearly show the bound fragment in the protein's active site, revealing key hydrogen bonds, hydrophobic interactions, and unoccupied pockets that can be targeted for fragment growth.[23][25]

-

Conclusion and Future Outlook

3-substituted azetidine derivatives represent a privileged and highly valuable class of fragments for FBDD. Their unique combination of physicochemical and structural advantages—improved solubility, metabolic stability, and well-defined 3D exit vectors—addresses many of the challenges in modern drug discovery.[2][4] By employing a robust synthetic strategy to build diverse azetidine libraries and utilizing a rigorous biophysical screening cascade, researchers can efficiently identify and validate high-quality chemical starting points. The detailed structural insights gained from techniques like X-ray crystallography empower medicinal chemists to rapidly and rationally optimize these fragments into potent and selective lead compounds. As the industry continues to tackle increasingly complex and "undruggable" targets, the strategic application of scaffolds like 3-substituted azetidines will be paramount to future success.

References

-

Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

-

Harner, M. J., et al. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available from: [Link]

-

Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available from: [Link]

-

Navratilova, I., & Hopkins, A. L. (n.d.). Emerging role of surface plasmon resonance in fragment-based drug discovery. Ovid. Available from: [Link]

-

Selvita. (n.d.). X-ray Crystallography Fragment Screening. Available from: [Link]

-

Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Available from: [Link]

-

Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References. Available from: [Link]

-

Ciulli, A. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available from: [Link]

-

Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery. Available from: [Link]

-

Erlanson, D. A. (n.d.). Practical aspects of NMR-based fragment screening. PubMed. Available from: [Link]

-

Bioscience Horizons. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]

-

CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Available from: [Link]

-

Giannetti, A. M. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Lundbäck, T. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. Available from: [Link]

-

Lawson, A. G., et al. (n.d.). Biophysical methods in early drug discovery. PMC. Available from: [Link]

-

ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Available from: [Link]

-

Li, Y., et al. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Available from: [Link]

-

Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. In Fragment-Based Drug Discovery. The Royal Society of Chemistry. Available from: [Link]

-

PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available from: [Link]

-

ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Available from: [Link]

-

Wager, T. T., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH. Available from: [Link]

-

Kumar, R., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

-

Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available from: [Link]

-

Colella, M., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. Available from: [Link]

-

Carneiro, S. N., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

-

Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]

-

Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available from: [Link]

-

ChEMBL. (n.d.). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. EMBL-EBI. Available from: [Link]

-

Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]

-

ResearchGate. (2026, January 4). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available from: [Link]

-

Meanwell, N. A. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available from: [Link]

-

Li, Z., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

am Ende, C. W., et al. (2019, May 3). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available from: [Link]

-

Baumann, A. N., et al. (n.d.). Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. Available from: [Link]

-

Ombito, J. O., et al. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]

Sources

- 1. massbio.org [massbio.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. blumberginstitute.org [blumberginstitute.org]

- 12. Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882) - ChEMBL [ebi.ac.uk]

- 13. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. NMR-based Fragment Screening for Drug Discovery | Bruker [bruker.com]

- 20. books.rsc.org [books.rsc.org]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. selvita.com [selvita.com]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

Methodological & Application

Application Notes and Protocols for Reductive Amination Using 3-(2-Methoxyethoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 3-(2-Methoxyethoxy)azetidine in reductive amination reactions. This versatile building block is of significant interest in medicinal chemistry for the introduction of a substituted azetidine moiety, a privileged scaffold known to enhance key drug-like properties.[1] This document will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design, and present step-by-step protocols for the successful synthesis of N-substituted 3-(2-Methoxyethoxy)azetidines. The information herein is intended to empower researchers to effectively utilize this valuable reagent in their drug discovery and development endeavors.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a cornerstone of modern medicinal chemistry.[1] Its inherent ring strain, which is greater than that of a pyrrolidine but less than an aziridine, imparts a unique conformational rigidity. This structural constraint can pre-organize appended functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate a compound's physicochemical properties, such as aqueous solubility and metabolic stability.

3-(2-Methoxyethoxy)azetidine, in particular, offers a desirable combination of features. The methoxyethoxy side chain can improve solubility and provides an additional point for potential hydrogen bonding interactions, while the secondary amine of the azetidine ring serves as a versatile handle for the introduction of diverse substituents via reactions such as reductive amination.

The Chemistry of Reductive Amination: A Powerful C-N Bond Forming Strategy

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[2][3] This one-pot reaction proceeds through a two-step sequence: the initial formation of an imine or iminium ion intermediate, followed by its in-situ reduction to the corresponding amine.[4]

A key advantage of this method is its ability to circumvent the over-alkylation often observed with direct alkylation of amines using alkyl halides.[2] The choice of reducing agent is critical to the success of the reaction, with milder hydrides being preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Mechanism of Reductive Amination

The generally accepted mechanism for the reductive amination of an aldehyde or ketone with a secondary amine like 3-(2-Methoxyethoxy)azetidine is depicted below.

Figure 1. Generalized mechanism of reductive amination.

Experimental Protocols: Best Practices and Methodologies

The successful execution of a reductive amination with 3-(2-Methoxyethoxy)azetidine hinges on the careful selection of reagents and reaction conditions. The protocols provided below are designed to be robust starting points for a variety of aldehyde and ketone substrates.

Reagent and Solvent Selection

-

3-(2-Methoxyethoxy)azetidine: Often supplied as a hydrochloride salt, which requires neutralization prior to or in situ during the reaction. The free base is a hygroscopic and air-sensitive oil.

-

Reducing Agents:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, making it the preferred choice for most applications.[4][5][6] It is particularly effective for reactions with both aldehydes and ketones and tolerates a wide range of functional groups.[6][7][8] Acetic acid can be used as a catalyst, especially with less reactive ketones.[6][7]

-

Sodium Cyanoborohydride (NaBH₃CN): Another common choice, though its use raises toxicity concerns due to the potential for cyanide release during workup.[2] It is often used in protic solvents like methanol.

-

-

Solvents:

General Protocol for Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride

This one-pot procedure is a reliable method for the N-alkylation of 3-(2-Methoxyethoxy)azetidine with a variety of aldehydes.

Figure 2. Workflow for reductive amination with aldehydes.

Step-by-Step Procedure:

-

To a solution of the aldehyde (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add 3-(2-Methoxyethoxy)azetidine (1.1-1.2 equivalents). If using the hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes.

General Protocol for Reductive Amination with Ketones using Sodium Triacetoxyborohydride

The reductive amination of ketones is generally slower than with aldehydes. The addition of a catalytic amount of acetic acid can facilitate the reaction.[6][7]

Step-by-Step Procedure:

-

To a solution of the ketone (1.0 equivalent) in anhydrous DCE or DCM (0.1-0.2 M), add 3-(2-Methoxyethoxy)azetidine (1.2-1.5 equivalents). If using the hydrochloride salt, add triethylamine (1.5 equivalents).

-

Add glacial acetic acid (0.1-0.2 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (2.0-2.5 equivalents) portion-wise.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12 to 24 hours, monitoring by TLC or LC-MS.

-

Follow the workup and purification procedure as described for aldehydes (Section 3.2, steps 5-8).

Data Presentation and Troubleshooting

| Parameter | Aldehydes | Ketones | Notes |

| Equivalents of Azetidine | 1.1 - 1.2 | 1.2 - 1.5 | A slight excess of the amine is generally beneficial. |

| Equivalents of Reducing Agent | 1.5 - 2.0 | 2.0 - 2.5 | More hindered substrates may require a larger excess. |

| Catalyst | Generally not required | Acetic Acid (0.1-0.2 eq) | Can accelerate the reaction with less reactive ketones.[6][7] |

| Reaction Time | 2 - 16 hours | 12 - 24 hours | Highly dependent on the specific substrates. |

| Temperature | Room Temperature | Room Temperature to 50 °C | Gentle heating may be necessary for sluggish reactions. |

Troubleshooting Common Issues:

-

Low Conversion:

-

Ensure all reagents and solvents are anhydrous.

-

Increase the equivalents of the azetidine and/or the reducing agent.

-

For ketones, add or increase the amount of acetic acid.

-

Increase the reaction time or temperature.

-

-

Formation of Byproducts:

-

Difficult Purification:

-

If the product is basic, an acidic workup followed by basification and extraction can aid in purification.

-

Consider using a scavenger resin to remove excess aldehyde or amine.[3]

-

Safety and Handling

-

3-(2-Methoxyethoxy)azetidine: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Triacetoxyborohydride and Sodium Cyanoborohydride: These are moisture-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with care.

-

Chlorinated Solvents (DCE, DCM): These are volatile and potentially carcinogenic. Handle only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Reductive amination using 3-(2-Methoxyethoxy)azetidine is a highly effective and versatile method for the synthesis of novel N-substituted azetidines. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate a diverse range of compounds with potential applications in drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

- Myers, A. G.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]

- Sigma-Aldrich.

- Ivanova, et al. (2010). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Russian Journal of General Chemistry, 80(12), 2618-2627.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Sigma-Aldrich. Sodium Triacetoxyborohydride.

- S. R. CHEEKATLA. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).

- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-214). American Chemical Society.

- Biotage.

- Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. Iranian Journal of Chemistry and Chemical Engineering, 26(2), 11-15.

-

Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

The Organic Reaction Mechanisms Website. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

- Alzheimer's Drug Discovery Found

- ISCTM.

- Leiris, S., et al. (2015). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 1(3), 165-173.

- Parmar, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2653.

- Schindler, C. S., & Stephenson, C. R. J. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.

- Urtė Šachlevičiūtė, et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(10), e2300378.

- Google Patents.

- Google Patents.

- Google Patents. US20050256310A1 - (12)

- European Patent Office. EP0737669B1 - Reductive amination processes for the selective production of aminoethylethanolamine.

- eScholarship.org.

- Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 23(10), 2649.

- Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

- MDPI. (2022, January 4).

- Reddit.

- ResearchGate.

- Semantic Scholar. (2023, September 15).

Sources

- 1. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gctlc.org [gctlc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. DSpace [open.bu.edu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Azetidine Hydrochloride Salts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization, Handling, and Troubleshooting of Azetidine HCl Salts

Introduction

Welcome to the Technical Support Center. You are likely here because your azetidine hydrochloride salt has transitioned from a free-flowing powder to a sticky gum, or you are observing unexpected impurities (ring-opened byproducts) in your LC-MS traces.

Azetidine salts present a unique "double-threat" in the laboratory:

-

Extreme Hygroscopicity: Like many amine salts, they avidly absorb atmospheric water, often leading to deliquescence (dissolving in their own absorbed water).[1]

-

High Ring Strain: The 4-membered azetidine ring possesses ~26 kcal/mol of strain energy. When combined with the acidity of the HCl salt and absorbed moisture, this creates a perfect storm for acid-catalyzed hydrolysis (ring opening) .

This guide replaces generic "keep dry" advice with rigorous, self-validating protocols designed to preserve the integrity of this fragile heterocycle.

Module 1: Storage & Stability (The "Shelf" Phase)

Issue: "My salt has turned into a viscous liquid/goo."

Diagnosis: Deliquescence driven by lattice energy collapse. The Science: The hydration energy of the azetidinium ion is overcoming the crystal lattice energy of the salt. Once a monolayer of water forms on the crystal surface, the salt dissolves into it, creating a concentrated solution that pulls more water from the air to reach equilibrium. This is not just a physical change; the resulting acidic aqueous environment promotes irreversible ring opening to 3-amino-1-propanol derivatives.

Troubleshooting Protocol: Recovery & Prevention

| State of Material | Immediate Action | Long-Term Storage Protocol |

| Free-flowing Powder | Do not open outside a controlled environment. | Store at -20°C under Argon. Double-sealed with Parafilm. |

| Clumped / Sticky | Dry immediately. Do not heat >40°C. | Use Vacuum Desiccation (Protocol A below). |

| Liquid / Oil | Critical Failure. Purity likely compromised. | Attempt re-precipitation (Protocol B) or discard. |

Protocol A: Aggressive Vacuum Desiccation

Standard vacuum ovens are often insufficient due to back-streaming moisture.

-

Place the open vial in a vacuum desiccator.

-

Desiccant: Use Phosphorus Pentoxide (

) .[2] It is the only desiccant aggressive enough for azetidines. Note: Silica gel is useless here. -

Vacuum: Apply high vacuum (<0.1 mbar) for 24 hours.

-

Backfill: Vent only with dry Nitrogen or Argon.

Protocol B: Re-precipitation (Emergency Rescue)

-

Dissolve the "goo" in the minimum amount of dry Methanol (MeOH).

-

Add 10 volumes of cold, dry Diethyl Ether (

) or Methyl tert-butyl ether (MTBE). -

Vigorous stirring should induce precipitation.

-

Filter under an inert atmosphere (Schlenk frit) if possible.

Module 2: Handling & Weighing (The "Bench" Phase)

Issue: "I cannot get a stable mass reading; the weight keeps increasing."

Diagnosis: Kinetic water absorption. The Science: Azetidine salts can absorb significant water weight (1-5% w/w) within seconds of exposure to humid air ( >40% RH). This introduces stoichiometric errors in tight couplings.

Decision Tree: Handling Workflow

Caption: Decision logic for handling hygroscopic salts based on scale and equipment availability.

Protocol: Difference Weighing (The "Closed Loop" Method)

Use this when a Glovebox is unavailable.

-

Prepare: Dry a screw-cap vial containing the bulk salt in a desiccator.

-

Tare: Place the entire closed vial on the balance. Tare to zero.

-

Transfer: Remove the vial, open it quickly, transfer an estimated amount to your reaction flask, and immediately close the vial.

-

Weigh: Place the closed vial back on the balance. The negative value displayed is the exact mass transferred.

-

Why this works: You never weigh the hygroscopic solid while it is exposed to air on the balance pan.

-

Module 3: Reaction Troubleshooting (The "Flask" Phase)

Issue: "I see a +18 mass shift (or +18 mass adduct) in my LC-MS."

Diagnosis: Acid-mediated Ring Opening (Hydrolysis). The Science: The azetidine ring is kinetically stable but thermodynamically unstable. In the presence of water and acid (provided by the HCl salt itself), the ring opens to form the amino-alcohol.

Degradation Pathway:

-

Protonation: The nitrogen is protonated (Azetidinium).[3]

-

Attack: Water attacks the

-carbon (C2 or C4). -

Cleavage: The C-N bond breaks to relieve the 26 kcal/mol ring strain.

Caption: The irreversible acid-catalyzed hydrolysis pathway of azetidine salts in moist environments.

FAQ: Reaction Setup

Q: Can I use the HCl salt directly in a nucleophilic substitution (SNAr) or coupling reaction?

A: Risky.

If you add the salt directly to a reaction mixture containing base (e.g.,

Recommended Protocol: "In-Situ Free Basing"

-

Suspend the Azetidine HCl salt in the solvent (e.g., DCM or DMF).

-

Add a soluble organic base (e.g., DIPEA or TEA) at 0°C .

-

Stir for 10 minutes before adding the electrophile or coupling partner.

-

Why: This ensures the amine is neutralized and the "acid spike" is quenched while the temperature is low enough to inhibit ring opening.

Q: How do I remove the salt counter-ion if I need the free amine? A: Biphasic Extraction (Cold).

-

Dissolve salt in minimal water.

-

Cool to 0°C.

-

Add cold 1M NaOH (pH > 12).

-

Extract immediately with cold Dichloromethane (DCM) x3.

-

Dry organics over

(Sodium Sulfate) and concentrate without heating (use vacuum, bath < 25°C). Azetidine free bases are often volatile!

References

-

Chemical Properties of Azetidines

-

Ring Strain & Stability

- Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.

- Vertex AI Search Result 1.1: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines".

-

[Link]

-

Laboratory Handling of Hygroscopic Salts

- Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. (Standard text for drying amine salts using ).

-

Sigma-Aldrich Technical Bulletin. "Drying Agents - Phosphorus Pentoxide".[6]

-

Safety Data & Handling

Sources

- 1. quora.com [quora.com]

- 2. Sciencemadness Discussion Board - How to dry out phosphorus pentoxide? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 利用できないコンテンツ [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Support Center: Purification of Polar Azetidine Amines

Status: Operational Subject: Troubleshooting Guide for Azetidine Amine Purification on Silica Gel Assigned Specialist: Senior Application Scientist

Core Analysis: The "Silanol Trap"

The Problem:

You are likely experiencing tailing (streaking) , low recovery , or decomposition .

Azetidines are unique: they possess high ring strain (~26 kcal/mol) and, as free amines, are basic. Standard silica gel (

The Mechanism of Failure:

-

Ionic Locking: The basic azetidine nitrogen protonates upon contact with acidic silanols, forming a strong ionic bond that resists elution.

-

Ring Opening: The acidity of silica, combined with the high ring strain of the azetidine, can catalyze acid-mediated ring opening (hydrolysis or methanolysis), destroying your product.

Visualizing the Interaction

Figure 1: Mechanism of amine retention on silica and the "shielding" effect of base modifiers.

Standard Operating Procedures (SOPs)

Method A: The "CMA" Solvent System (Standard Silica)

Use this for stable azetidines that are simply streaking.

The most effective mobile phase for polar amines is a mixture of C hloroform (or DCM), M ethanol, and A mmonium Hydroxide (aqueous).

Protocol:

-

Preparation: Prepare a stock solution of "Ammoniated Methanol."

-

Mix 90 mL Methanol + 10 mL Ammonium Hydroxide (

, ~28-30%). -

Note: This is your "Polar Solvent B."[1]

-

-

Mobile Phase: Use Dichloromethane (DCM) as "Solvent A."

-

Gradient: Run a gradient from 0% to 20% "Ammoniated Methanol" in DCM.

-

Effective Ratio: The final eluting solvent is often near 90:9:1 (DCM:MeOH:

).[2]

-

-

Column Conditioning: Flush the column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA or

before loading your sample to neutralize initial silanols.

Critical Warning: Do not exceed 20% Methanol/Ammonia on standard silica. High pH aqueous ammonia can dissolve silica gel at high concentrations, contaminating your product with white silica dust [1, 5].

Method B: Amine-Functionalized Silica (Decomposition Risk)

Use this if you observe yield loss or ring opening.

If your azetidine is acid-sensitive, standard silica is dangerous.[3] Use Amine-Functionalized Silica (e.g.,

Why it works: The surface is already basic. It repels the amine (preventing sticking) and has no acidic protons to catalyze decomposition.

-

Solvents: Use simple Hexane/Ethyl Acetate or DCM/MeOH gradients.[6] No added base is required.